Naphthalene-1,6-diamine dihydrochloride
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Overview
Description
Naphthalene-1,6-diamine dihydrochloride is a chemical compound with the CAS Number: 2256060-47-4 . It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol. It is also known by other names such as 1,6-Diaminonaphthalene dihydrochloride, 1,6-Diaminonaphthalene hydrochloride, and 1,6-Naphthalenediamine dihydrochloride.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10N2.2ClH/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12;;/h1-6H,11-12H2;2*1H
. This code provides a standard way to encode the molecular structure using text. Chemical Reactions Analysis
This compound is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Scientific Research Applications
Synthesis and Optical Properties : Thalacker, Röger, and Würthner (2006) explored the synthesis of core-substituted naphthalene diimide dyes, focusing on optical and electrochemical properties. They studied amino-functionalized naphthalene diimides, noting significant shifts in absorption maxima and fluorescence quantum yields up to 60% in alkylamino-substituted diimides (Thalacker, Röger, & Würthner, 2006).
Polymer Synthesis : Mehdipour-Ataei, Bahri-Laleh, and Amirshaghaghi (2006) investigated the synthesis of poly(ester-imide)s using naphthalene-ring containing ester diamines. They compared one-step and two-step methods of polyimidization, highlighting the solubility and physical properties of the resulting polymers (Mehdipour-Ataei, Bahri-Laleh, & Amirshaghaghi, 2006).
Liquid Crystal Alignment Layers : Xia, Sun, Yi, and Wang (2013) synthesized novel functional diamines containing a rigid naphthalene unit for polyimides (PIs) to be used in liquid crystal alignment layers. They noted high transmittance and thermal stability in the PIs derived from these diamines (Xia, Sun, Yi, & Wang, 2013).
Aromatic Polyamides : Yang and Chen (1992) developed aromatic polyamides and copolyamides from 2,7-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids. They observed that these polymers were soluble in aprotic solvents and formed transparent, flexible, and tough films (Yang & Chen, 1992).
Fluorescent Chemosensors : Tamil Selvan et al. (2018) used a naphthalene diamine-based β-diketone derivative as a dual signaling probe for divalent cations, Fe2+ and Cu2+, in bimodal methods. They also explored its application in molecular logic operations and protein binding (Tamil Selvan, Varadaraju, Tamil Selvan, Enoch, & Selvakumar, 2018).
Polyimides with High Performance : Li, Huang, Wang, and Chen (2017) synthesized naphthalene-containing diamines for polyimides (PIs), focusing on solubility and optical transparency. They found that these PIs exhibited high thermal stability and good solubility, potentially useful in various industrial applications (Li, Huang, Wang, & Chen, 2017).
Mechanism of Action
Target of Action
Naphthalene-1,6-diamine dihydrochloride (NDDH) is a chemical compound that has been widely used in scientific research . This suggests that its primary targets could be nitrate and nitrite ions.
Mode of Action
The mode of action of NDDH involves a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid. The excess nitrous acid (HNO2) is neutralised by treating with ammonium sulphamate reagent. Finally, the diazonium ion is allowed to couple with NDDH .
Biochemical Pathways
This reaction results in the formation of a strongly colored azo compound, which can be quantitatively related to the concentration of nitrite ions .
Result of Action
The result of NDDH’s action is the formation of a strongly colored azo compound through a diazonium coupling reaction in the presence of nitrite . This reaction is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .
Action Environment
The action of NDDH is influenced by environmental factors such as the presence of nitrite ions and the pH of the solution. The diazonium coupling reaction that NDDH undergoes requires the presence of nitrite ions and occurs in an acidic environment . Therefore, the efficacy and stability of NDDH’s action can be influenced by these factors.
Safety and Hazards
Future Directions
Naphthalene diimides are an increasingly interesting class of molecules due to their electronic properties, large electron-deficient aromatic cores, and tendency to self-assemble into functional structures . They are promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Naphthalene-1,6-diamine dihydrochloride are not well-studied. It is known to form charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known to undergo most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .
Properties
IUPAC Name |
naphthalene-1,6-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;;/h1-6H,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVFJYGLHSYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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